molecular formula C19H19N3O3 B7695318 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide

Cat. No.: B7695318
M. Wt: 337.4 g/mol
InChI Key: IMMBHANXSWCXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, also known as MOPEB, is a novel chemical compound that has gained significant attention in scientific research. MOPEB is a member of the oxadiazole family, which is known for its diverse biological activities and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of oxidative stress markers and inflammatory cytokines in animal models. It has also been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative diseases. This compound has been shown to have a good safety profile and low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have good solubility in water and organic solvents. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide research. One area of research is to investigate its potential use in the treatment of neurodegenerative diseases. Another area of research is to investigate its potential as an analgesic and anti-inflammatory agent. Further studies are also needed to fully understand its mechanism of action and potential side effects. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide involves the reaction of 4-methoxyphenylhydrazine and ethyl acetoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with N-phenylbutanamide in the presence of acetic anhydride and triethylamine to produce this compound. The synthesis of this compound has been optimized by several researchers to improve its yield and purity.

Scientific Research Applications

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-12-10-14(11-13-16)19-21-18(25-22-19)9-5-8-17(23)20-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMBHANXSWCXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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